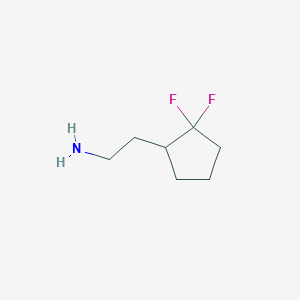

2-(2,2-Difluorocyclopentyl)ethan-1-amine

Description

Contextualization of Fluorinated Alicyclic Amine Scaffolds in Modern Organic Synthesis and Advanced Materials Science.diva-portal.orgresearchgate.netnih.govgoogle.com

Fluorinated alicyclic amine scaffolds are vital building blocks in modern organic synthesis. The presence of fluorine can influence a molecule's conformation, basicity, lipophilicity, and metabolic stability. researchgate.netnih.gov These properties are critical in the design of new drugs and advanced materials. For instance, the incorporation of fluorine can lead to enhanced binding affinity with biological targets and improved pharmacokinetic profiles. researchgate.net In materials science, fluorinated compounds are explored for their unique electronic and physical properties, contributing to the development of novel polymers and liquid crystals. nih.gov The synthesis of these scaffolds often involves specialized fluorination techniques, presenting both challenges and opportunities for synthetic chemists. nih.gov

Rationale for Comprehensive Investigation of the 2-(2,2-Difluorocyclopentyl)ethan-1-amine Moiety.diva-portal.orguni.lu

The specific moiety this compound warrants a detailed investigation for several reasons. The gem-difluoro group on the cyclopentyl ring introduces a permanent dipole and can enforce a specific ring conformation, which can be advantageous in designing molecules with specific shapes and electronic properties. nih.gov The ethan-1-amine side chain provides a key functional group for further chemical modifications, allowing for its incorporation into larger, more complex molecules. Understanding the interplay between the difluorinated ring and the amine functionality is crucial for predicting and harnessing its chemical behavior.

Below is a table of predicted properties for this compound hydrochloride.

| Property | Value |

| Molecular Formula | C7H14ClF2N |

| Molecular Weight | 185.64 g/mol |

| XLogP3-AA | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 185.07828 g/mol |

| Monoisotopic Mass | 185.07828 g/mol |

| Topological Polar Surface Area | 26 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 134 |

| Data sourced from PubChem CID: 105441931 uni.lu |

Overview of Current Research Trajectories and Identified Knowledge Gaps Pertaining to Gem-Difluorinated Cyclopentyl Derivatives.nih.gov

Current research on gem-difluorinated cyclopentyl derivatives is focused on several key areas. Synthetic chemists are developing new and more efficient methods for their preparation. nih.gov In medicinal chemistry, these derivatives are being explored as scaffolds for new therapeutic agents, leveraging the unique properties conferred by the gem-difluoro group to enhance biological activity and drug-like properties. nih.gov

However, significant knowledge gaps remain. While the effects of gem-difluorination on the physicochemical properties of cycloalkanes are being studied, more research is needed to fully understand the conformational preferences and reactivity of these systems, particularly in more complex molecular environments. nih.govnih.gov There is a lack of extensive experimental data on the biological activities of many gem-difluorinated cyclopentyl derivatives, including this compound. Further studies are required to elucidate their structure-activity relationships and to explore their full potential in various applications. The development of stereoselective synthetic methods for these chiral compounds is also an area that requires more attention. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluorocyclopentyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c8-7(9)4-1-2-6(7)3-5-10/h6H,1-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUORFBWHYHZQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,2 Difluorocyclopentyl Ethan 1 Amine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the 2,2-Difluorocyclopentyl Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.netstackexchange.com For 2-(2,2-difluorocyclopentyl)ethan-1-amine, the primary disconnections focus on the formation of the C-C bond between the cyclopentyl ring and the ethanamine side chain, and the introduction of the gem-difluoro group.

A logical retrosynthetic strategy for the 2,2-difluorocyclopentyl core involves two main disconnections:

C-C Bond Disconnection: The bond between the cyclopentyl ring and the ethanamine side chain can be disconnected, leading to a 2,2-difluorocyclopentyl derivative and a two-carbon synthon for the amine functionality. This approach simplifies the target into two key fragments that can be synthesized separately and then coupled.

C-F Bond Disconnection: The gem-difluoro group is a key structural feature. Retrosynthetically, this suggests a precursor ketone, specifically 2,2-difluorocyclopentanone, which can be further simplified to cyclopentanone (B42830). This disconnection relies on established methods for geminal difluorination of carbonyl compounds.

These disconnections lead to a retrosynthetic pathway that starts from simple precursors like cyclopentanone and a two-carbon amine equivalent. The strategic choice of disconnection points is crucial for developing an efficient and high-yielding synthesis. amazonaws.com

Development and Optimization of Novel Synthetic Routes to the this compound Scaffold

Building upon the retrosynthetic analysis, several synthetic routes can be envisioned and have been developed for scaffolds analogous to this compound. These routes focus on the efficient construction of the key structural motifs.

The synthesis of cyclopentanone derivatives can be achieved through various methods, including the reaction of ethyl 2-oxocyclopentane-1-carboxylate with different amines to form enamine structures. utripoli.edu.ly For the synthesis of substituted cyclopentyl rings, stereoselectivity is a critical consideration, especially when chiral centers are present. While the target molecule itself is not specified with stereochemistry, analogous syntheses of chiral cyclic compounds often employ asymmetric reactions to control the stereochemical outcome. For instance, in the synthesis of related cyclopropane (B1198618) derivatives, enantioselective methods have been successfully employed. nih.govnih.gov

The formation of the cyclopentyl ring can also be achieved through cyclization reactions of appropriately functionalized acyclic precursors. The stereochemistry of these reactions can often be controlled by the choice of reagents and reaction conditions.

A crucial step in the synthesis is the introduction of the geminal fluorine atoms onto the cyclopentyl ring. This is typically achieved by the fluorination of a corresponding ketone precursor, such as cyclopentanone. Several reagents are available for this transformation, with varying degrees of efficiency and safety.

One common method is the use of deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). These reagents can convert a carbonyl group directly into a gem-difluoro group. A formal geminal difunctionalization of carbonyl compounds can also be achieved by the sequential addition of a halomethyl nucleophile followed by deoxyfluorination. nih.govrsc.org

The table below summarizes some common reagents used for the geminal difluorination of ketones.

| Reagent | Description |

| Diethylaminosulfur Trifluoride (DAST) | A widely used deoxofluorinating agent for converting carbonyls to gem-difluorides. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) | A thermally more stable alternative to DAST. |

| Sulfur Tetrafluoride (SF₄) | A potent but highly toxic and corrosive gas used for deoxofluorination. |

The choice of fluorinating agent depends on the substrate's reactivity, the desired scale of the reaction, and safety considerations.

The final step in the synthesis is the introduction of the ethanamine side chain. This can be accomplished through several well-established methods for amine functionalization. If the synthesis proceeds through a 2-(2,2-difluorocyclopentyl)acetic acid intermediate, this can be converted to the corresponding amide and then reduced to the amine.

Alternatively, a 2-(2,2-difluorocyclopentyl)acetaldehyde intermediate can be subjected to reductive amination with ammonia (B1221849) or a protected amine equivalent. The Bucherer reaction, which allows for the amination of hydroxylated compounds, represents another potential strategy for introducing the amine group.

A common approach involves the reaction of an intermediate with a suitable amine, often facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBT) to form an amide bond, which can then be reduced. mdpi.com

Exploration of Cascade Reactions and Multicomponent Methodologies for Expedited Synthesis

To streamline the synthesis of complex molecules like this compound, cascade reactions and multicomponent reactions (MCRs) offer significant advantages. mdpi.comchemistryworld.com A cascade reaction involves a series of intramolecular transformations that occur sequentially in a single step, often leading to a rapid increase in molecular complexity. researchgate.net

For the synthesis of the target scaffold, a hypothetical cascade approach could involve the reaction of a precursor that undergoes cyclization, difluorination, and amination in a one-pot process. While a specific cascade for this exact molecule is not widely reported, the principles have been applied to the synthesis of other complex amines and heterocyclic systems. chemistryworld.comorganic-chemistry.org

Multicomponent reactions, where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants, are also highly valuable. organic-chemistry.org An MCR approach could potentially assemble the this compound scaffold from simpler starting materials in a single, efficient step.

Green Chemistry Principles and Sustainable Synthetic Approaches in the Production of Fluorinated Amines

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the synthesis of fluorinated amines, these principles can be applied at various stages.

The use of catalytic methods, for instance, is a cornerstone of green chemistry. Instead of stoichiometric reagents, catalytic amounts of a substance can drive the reaction, reducing waste and improving atom economy. The development of chemoenzymatic methods for the synthesis of fluorinated compounds is a promising area of research that aligns with green chemistry principles. nih.gov

Furthermore, the choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. Utilizing water as a solvent where possible and replacing hazardous reagents with safer alternatives are key considerations. For example, some multicomponent reactions for the synthesis of sulfur-containing heterocycles can be performed in water, offering a greener alternative to traditional organic solvents. organic-chemistry.org

The following table outlines some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Designing reactions that maximize the incorporation of all materials into the final product. |

| Use of Catalysis | Employing catalytic reagents over stoichiometric ones to reduce waste. |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents like water or minimizing solvent use altogether. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Derivatization Strategies for Structural Modification and Library Generation

The primary amine functionality of this compound serves as a versatile chemical handle for extensive structural modification. Derivatization of this amine group is a key strategy for generating compound libraries, which are large collections of structurally related molecules. vapourtec.com These libraries are instrumental in drug discovery and medicinal chemistry for high-throughput screening to identify compounds with desired biological activities. vapourtec.com The generation of a diverse set of analogs allows for a systematic exploration of the structure-activity relationship (SAR), where modifications to the parent structure are correlated with changes in biological or physicochemical properties.

Common derivatization techniques for primary amines involve reactions such as acylation, alkylation, and sulfonylation, which can be adapted for both small-scale synthesis and large-scale library generation using automated platforms. iu.edu

Acylation Reactions

Acylation is a widely employed method for derivatizing primary amines. iu.edu This reaction involves the introduction of an acyl group (R-C=O) by reacting the amine with reagents like acid chlorides, anhydrides, or activated carboxylic acids. The resulting amides often exhibit altered polarity, hydrogen bonding capabilities, and metabolic stability compared to the parent amine. For library generation, a diverse set of acylating agents can be reacted with the this compound core to produce a library of amides.

A common acylating agent is trifluoroacetic anhydride (B1165640) (TFAA), which replaces a labile hydrogen on the amine with a trifluoroacyl group. iu.edu Other reagents, such as dansyl chloride, are also used, which not only derivatize the amine but also introduce a fluorescent tag, facilitating analysis and quantification. nih.gov

Table 1: Common Acylation Reagents for Primary Amine Derivatization

| Reagent Class | Example Reagent | Resulting Functional Group | Key Features |

|---|---|---|---|

| Acid Anhydrides | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Amide | Readily available, high reactivity. iu.edu |

| Acid Chlorides | Benzoyl Chloride, Acetyl Chloride | Amide | Highly reactive, suitable for a wide range of substrates. |

| Activated Esters | N-Hydroxysuccinimide (NHS) esters | Amide | Stable, selective, often used in bioconjugation. |

| Sulfonyl Chlorides | Dansyl Chloride, Dabsyl Chloride | Sulfonamide | Products are often fluorescent or colored, aiding detection. nih.gov |

Library Synthesis Methodologies

The systematic and automated assembly of diverse chemical structures is central to modern drug discovery. vapourtec.com Methodologies like parallel synthesis and combinatorial chemistry, particularly using solid-phase synthesis or flow chemistry, are employed to efficiently generate large libraries of compounds from a common scaffold like this compound. crsubscription.comnih.gov

Solid-Phase Synthesis: In this approach, the core amine structure can be attached to a solid support, such as a polymer resin. crsubscription.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. A variety of building blocks can then be sequentially added before the final derivatized amine is cleaved from the support. This technique is highly amenable to automation. crsubscription.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity. nih.gov For library generation, different reactants can be sequentially introduced into the flow stream containing the amine scaffold, allowing for the rapid synthesis of a matrix of different products. vapourtec.comnih.gov This method is particularly efficient for producing focused libraries of compounds. vapourtec.com

Table 2: Illustrative Derivatization Scheme for Library Generation

| Core Scaffold | Reagent Class (Building Block) | Illustrative Reaction | Resulting Derivative Class |

|---|---|---|---|

| This compound | Carboxylic Acids (R-COOH) | Amide Coupling (e.g., with HATU/DIPEA) | N-Acyl-2-(2,2-difluorocyclopentyl)ethanamines |

| This compound | Aldehydes/Ketones (R-CHO/R-CO-R') | Reductive Amination (e.g., with NaBH(OAc)₃) | N-Alkyl-2-(2,2-difluorocyclopentyl)ethanamines |

| This compound | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonylation | N-Sulfonyl-2-(2,2-difluorocyclopentyl)ethanamines |

By employing these derivatization strategies, a vast chemical space around the this compound core can be explored. The resulting libraries of novel compounds can then be screened to identify leads for further development in various research fields.

Advanced Spectroscopic Probes and Mechanistic Elucidation of Synthetic Pathways

In Situ Spectroscopic Monitoring of Reaction Intermediates and Transition States

The synthesis of complex molecules often involves transient intermediates that are difficult to isolate. In situ spectroscopy allows for the real-time observation of these species within the reaction vessel, providing crucial insights into reaction mechanisms and kinetics without altering the system. nih.gov

Detailed Research Findings:

For the synthesis of 2-(2,2-difluorocyclopentyl)ethan-1-amine, a plausible final step involves the reduction of a corresponding nitrile or azide (B81097) precursor. In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring such transformations. nih.govresearchgate.net By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, chemists can track the disappearance of the characteristic vibrational bands of the starting material and the concurrent appearance of bands corresponding to the product.

For instance, in a nitrile reduction, the strong absorbance of the nitrile group (C≡N) around 2250 cm⁻¹ would be monitored. A decrease in the intensity of this peak over time, coupled with the emergence of N-H bending vibrations (around 1600 cm⁻¹) and N-H stretching vibrations (3300-3500 cm⁻¹) would signify the formation of the primary amine. researchgate.net This continuous data stream allows for precise determination of reaction endpoints, identification of potential bottlenecks, and detection of transient intermediates that might suggest alternative reaction pathways or side reactions. Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are particularly useful for analyzing reactions on solid surfaces, such as heterogeneous catalysis. researchgate.net

Table 1: Hypothetical In Situ FTIR Monitoring of a Nitrile Reduction to Form this compound

| Time (min) | Reactant Peak Intensity (C≡N at ~2250 cm⁻¹) | Product Peak Intensity (N-H bend at ~1600 cm⁻¹) | Reaction Status |

| 0 | 100% | 0% | Initiated |

| 30 | 65% | 35% | In Progress |

| 60 | 25% | 75% | Nearing Completion |

| 90 | <2% | >98% | Complete |

Application of Advanced NMR Techniques (e.g., ¹⁹F NMR, 2D NMR) for Elucidating Stereochemical Configuration and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the definitive structural elucidation of organic molecules. longdom.org For a fluorinated compound like this compound, advanced NMR techniques, particularly ¹⁹F NMR and two-dimensional (2D) methods, are essential.

Detailed Research Findings:

¹⁹F NMR Spectroscopy: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a highly specific and informative technique for analyzing fluorinated compounds. mdpi.comresearchgate.net It offers a wide chemical shift range, which minimizes signal overlap. nih.gov In this compound, the two fluorine atoms are geminal. Depending on the molecule's symmetry and conformational rigidity, they could be chemically equivalent or non-equivalent. If non-equivalent, they would appear as a pair of doublets (an 'AB quartet') due to geminal ¹⁹F-¹⁹F coupling. The chemical shift provides information about the electronic environment, while coupling constants to nearby protons (²JHF, ³JHF) are invaluable for confirming the connectivity and stereochemistry.

2D NMR Spectroscopy: While ¹H and ¹³C NMR provide initial structural data, 2D NMR experiments are necessary to assemble the complete molecular picture. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the mapping of proton networks within the cyclopentyl ring and the ethylamine (B1201723) side chain. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for connecting the ethylamine side chain to the difluorocyclopentyl ring.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining stereochemistry and conformation. nih.gov It detects through-space proximity between ¹⁹F and ¹H nuclei. A HOESY correlation between the fluorine atoms and specific protons on the ethylamine chain or the cyclopentyl ring would definitively establish their relative orientation, confirming the stereochemical configuration. nih.gov

Table 2: Expected NMR Data for this compound

| Nucleus | Experiment | Expected Chemical Shift (ppm) | Key Correlations / Multiplicity |

| ¹H | 1D ¹H, COSY | 1.5 - 3.5 | Multiplets for ring and chain CH/CH₂; Broad singlet for NH₂ |

| ¹³C | 1D ¹³C, HSQC, HMBC | 20 - 60 (Alkyl); 115 - 125 (CF₂) | Signals for all 7 carbons; CF₂ signal split by fluorine (¹JCF) |

| ¹⁹F | 1D ¹⁹F | -90 to -120 | Singlet or AB quartet, depending on symmetry |

| - | HOESY | N/A | Cross-peaks between ¹⁹F and nearby ¹H nuclei, defining conformation |

Mass Spectrometry for Reaction Pathway Mapping and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a target compound, mapping reaction pathways by identifying intermediates, and profiling impurities. yu.edu.jo

Detailed Research Findings:

High-resolution mass spectrometry (HRMS), often performed on instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides extremely accurate mass measurements. researchgate.net For this compound (C₇H₁₃F₂N), HRMS would confirm the elemental composition by matching the experimental mass of the protonated molecule [M+H]⁺ (expected m/z 150.1089) to the theoretical value with sub-ppm accuracy. uni.lu

Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment the parent ion and analyze the resulting product ions. nih.gov This fragmentation pattern serves as a molecular fingerprint and helps in structural elucidation. For this compound, key fragmentations would likely include:

Loss of ammonia (B1221849) (NH₃).

Cleavage of the C-C bond between the ethylamine side chain and the cyclopentyl ring.

Fragmentations within the cyclopentyl ring, potentially involving the loss of HF.

By coupling a liquid chromatograph to the mass spectrometer (LC-MS), one can separate the final product from unreacted starting materials, by-products, and other impurities. The mass spectrometer can then be used to identify these separated components, even at trace levels, which is critical for ensuring the purity of the final compound. Time-resolved MS techniques can even be used to monitor fast reactions and characterize short-lived intermediates. nih.gov

Table 3: Predicted Key Mass Fragments for this compound

| Ion | m/z (Predicted) | Description |

| [C₇H₁₄F₂N]⁺ | 150.1 | Protonated Molecular Ion [M+H]⁺ |

| [C₇H₁₁F₂]⁺ | 133.1 | Loss of Ammonia (NH₃) |

| [C₅H₇F₂]⁺ | 105.1 | Cleavage of ethylamine side chain |

| [C₂H₆N]⁺ | 44.0 | Ethylamine fragment |

Vibrational Spectroscopy (IR, Raman) for Understanding Molecular Interactions and Functional Group Transformations

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is an excellent tool for identifying functional groups and studying molecular interactions like hydrogen bonding. mdpi.com

Detailed Research Findings:

Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands for its functional groups. The primary amine would exhibit N-H stretching vibrations (typically two bands for symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region and a strong N-H bending (scissoring) vibration around 1590-1650 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopentyl ring and ethyl chain would appear just below 3000 cm⁻¹. Crucially, the C-F stretching vibrations, expected in the 1000-1200 cm⁻¹ region, would confirm the presence of the fluorine atoms. Changes in the position and shape of the N-H bands can indicate the extent of intermolecular hydrogen bonding in the sample. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. researchgate.net Therefore, the C-C backbone of the cyclopentyl ring and the symmetric C-F stretching mode may produce strong signals in the Raman spectrum. The combination of both IR and Raman provides a more complete vibrational profile of the molecule. nih.gov

For complex spectra, Density Functional Theory (DFT) calculations are often employed to compute the theoretical vibrational frequencies. Comparing the calculated spectrum with the experimental one allows for a confident and detailed assignment of nearly every vibrational mode, confirming that the synthesized structure matches the theoretical model. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3300 - 3500 | Medium-Strong |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 2960 | Strong |

| N-H Bend | IR | 1590 - 1650 | Medium-Strong |

| C-F Stretch | IR | 1000 - 1200 | Strong |

| C-C Stretch | Raman | 800 - 1100 | Medium-Strong |

Computational and Theoretical Investigations of 2 2,2 Difluorocyclopentyl Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity (pKa Modulation by Fluorine)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 2-(2,2-difluorocyclopentyl)ethan-1-amine. These calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential (MEP) maps.

The electronic structure is significantly influenced by the gem-difluoro group on the cyclopentane (B165970) ring. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bonds and propagates through the carbon skeleton to the ethylamine (B1201723) side chain. As a result, the electron density at the nitrogen atom of the amine group is substantially reduced.

This modulation of electronic structure directly impacts the molecule's reactivity and basicity. The pKa of an amine is a measure of the acidity of its conjugate acid (R-NH3+). The introduction of fluorine atoms generally leads to a significant shift in the pKa of aliphatic amines. nih.gov For this compound, the CF2 group is at the β-position relative to the amine nitrogen. This positioning is known to cause a pronounced decrease in the basicity of the amine. nih.gov Computational models can predict this pKa shift with considerable accuracy by calculating the Gibbs free energy change of the deprotonation reaction of the corresponding ammonium (B1175870) cation. chapman.edu

The influence of the gem-CF2 moiety on the basicity of amines is primarily defined by the inductive effect of the fluorine atoms and is comparable for both acyclic and cyclic aliphatic compounds. nih.gov Studies on related fluorinated amines have shown that this pKa reduction can be critical in modulating physicochemical properties for applications in medicinal chemistry, where tuning basicity is often necessary to improve bioavailability and reduce off-target effects. researchgate.net

| Compound | Calculated pKa (of conjugate acid) | Calculated Dipole Moment (Debye) | LUMO Energy (eV) |

|---|---|---|---|

| 2-(Cyclopentyl)ethan-1-amine | ~10.5 | ~1.4 | Higher |

| This compound | ~9.0 - 9.5 | ~2.8 | Lower |

Note: The data in this table are illustrative, based on established principles of fluorine's electronic effects, to demonstrate the expected trends from quantum chemical calculations.

Conformational Analysis and Potential Energy Surfaces using Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. mdpi.com This is achieved by exploring the molecule's potential energy surface (PES), which is a multidimensional landscape relating the molecule's energy to its geometry. libretexts.orglibretexts.orgmuni.cz

Molecular mechanics (MM) force fields are often used for an initial, rapid exploration of the conformational space. These methods can identify a set of plausible low-energy conformers by systematically rotating the key single bonds, such as the C-C bond of the ethylamine side chain and the bond connecting it to the cyclopentyl ring.

For a more detailed and dynamic understanding, molecular dynamics (MD) simulations are employed. capes.gov.brnih.govgithub.io MD simulations model the atomic motions over time by solving Newton's equations of motion, providing insights into how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. The simulations reveal the relative populations of different conformers and the energy barriers for interconversion between them.

For this compound, key conformational features include:

Ring Pucker: The five-membered cyclopentane ring is not planar and exists in various puckered conformations (envelope and twist). The bulky and polar gem-difluoro group significantly influences the preferred puckering mode and the energy barrier between different ring conformations.

Side Chain Orientation: The ethylamine side chain can adopt different orientations relative to the ring. The rotation around the bond connecting the side chain to the ring determines whether the substituent is in a pseudo-axial or pseudo-equatorial position, with distinct energy levels.

Gauche vs. Anti Conformations: Rotation around the C-C bond of the ethylamine side chain leads to different staggered conformations (gauche and anti). Studies on similar fluorinated ethylamines show that electrostatic interactions between the fluorine atoms and the amine group can lead to a preference for specific gauche conformations, a phenomenon known as the "gauche effect". beilstein-journals.org This preference can be highly dependent on the protonation state of the amine and the polarity of the solvent. semanticscholar.org

| Conformer Description | Dihedral Angle (Ring-C-C-N) | Relative Energy (kcal/mol) | Predicted Population (Gas Phase) |

|---|---|---|---|

| Anti | ~180° | 0.00 (Global Minimum) | High |

| Gauche-1 | ~60° | +0.8 | Moderate |

| Gauche-2 | ~-60° | +1.2 | Low |

Note: This table presents hypothetical data to illustrate the output of a conformational analysis. Actual values would be determined by specific MM or MD calculations.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational quantum chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and validate the accuracy of the theoretical model. nih.govresearchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT methods, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For this compound, ¹⁹F NMR is particularly important. numberanalytics.com Calculations can predict the characteristic chemical shift of the gem-difluoro group and the complex spin-spin coupling constants (J-couplings) between fluorine and nearby protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF). Comparing these predicted values with experimental spectra is a primary method for structural elucidation. nih.gov

Vibrational Spectroscopy (IR and Raman): The same quantum chemical models used for geometry optimization can also calculate vibrational frequencies. researchgate.net These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H, N-H, C-C, and C-F stretching and bending. The predicted IR spectrum for this compound would show characteristic strong absorption bands corresponding to the symmetric and asymmetric C-F stretching modes, providing a clear spectroscopic signature for the gem-difluoro group. A comparison between the calculated and experimental spectra allows for a detailed assignment of the observed vibrational bands. nih.gov

| Parameter | Predicted Value (B3LYP/6-31G*) | Hypothetical Experimental Value |

|---|---|---|

| ¹⁹F NMR Chemical Shift (ppm) | -95.0 | -94.2 |

| ¹³C NMR Shift (CF₂) (ppm) | 125.0 (t, ¹JCF=245 Hz) | 124.5 (t, ¹JCF=248 Hz) |

| IR C-F Stretch (cm⁻¹) | 1155, 1190 | 1150, 1185 |

Note: This table is a hypothetical representation used to illustrate the process of validating computational predictions against experimental results. "t" denotes a triplet splitting pattern due to C-F coupling.

Computational Studies of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry offers a way to look "inside" a chemical reaction, providing a detailed picture of the reaction mechanism that is often inaccessible through experimental means alone. acs.org By mapping the potential energy surface for a proposed synthetic route to this compound, chemists can understand reaction feasibility, selectivity, and potential byproducts. acs.orgnih.govsapub.org

This involves:

Locating Stationary Points: Calculations are used to find the minimum-energy structures of reactants, products, and any intermediates.

Identifying Transition States: A transition state is a saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. huntresearchgroup.org.uk Algorithms are used to locate this specific geometry.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction.

Mapping the Reaction Coordinate: By connecting the reactant, transition state, and product geometries, a complete energy profile or reaction coordinate diagram can be constructed.

For a potential synthesis of this compound, such as the reduction of a corresponding nitrile (2-(2,2-difluorocyclopentyl)acetonitrile), DFT calculations could be used to compare different reducing agents and conditions. The model could reveal the step-by-step mechanism of hydride addition and help explain observed stereoselectivity or side reactions.

| Species | Description | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Nitrile + Reducing Agent | 0.0 |

| Transition State (TS1) | First Hydride Addition | +15.2 |

| Intermediate | Imine Intermediate | -5.7 |

| Transition State (TS2) | Second Hydride Addition | +10.1 |

| Products | Amine Product | -25.0 |

Note: This table provides a simplified, hypothetical energy profile to illustrate the type of data generated from reaction mechanism studies.

Molecular Modeling for Structure-Activity Relationship (SAR) Insights and Rational Design of Derivatives

Molecular modeling is a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with improved properties. rsc.orgacs.org For this compound, these techniques can be used to understand how its structure relates to its biological activity (SAR) and to design superior derivatives. This process strictly excludes the prediction of specific human clinical outcomes.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. For derivatives of this compound, calculated descriptors like lipophilicity (LogP), molecular surface area, dipole moment, and quantum mechanical parameters can be used to build a predictive QSAR model. The gem-difluoro group is a key modulator of these properties, often increasing lipophilicity and altering the electrostatic profile compared to non-fluorinated analogues. nih.govenamine.net

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) required for biological activity. A pharmacophore model based on the active conformation of this compound can be used to screen virtual libraries for other compounds that fit the model.

Molecular Docking: If the biological target is a protein with a known 3D structure, molecular docking can be used to predict the preferred binding pose and affinity of the molecule within the protein's active site. This allows for a detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) that contribute to binding. The fluorine atoms can participate in unique, favorable interactions with protein backbones. acs.org

Rational Design of Derivatives: Based on SAR, pharmacophore, and docking insights, new derivatives can be designed in silico. chapman.edunih.gov For example, a model might suggest that extending the ethyl chain, modifying the amine, or adding substituents to the cyclopentyl ring could enhance binding affinity or improve pharmacokinetic properties. Computational tools can predict the effects of these modifications before undertaking their chemical synthesis.

| Derivative Modification | Predicted LogP | Predicted pKa | Predicted Binding Score (Arbitrary Units) |

|---|---|---|---|

| Parent Compound | 1.85 | 9.2 | -7.5 |

| Add 4-hydroxyl to ring | 1.50 | 9.1 | -8.2 (Improved H-bonding) |

| N-methylation | 2.05 | 9.4 | -7.1 (Steric clash) |

| Extend ethyl to propyl | 2.30 | 9.2 | -7.9 (Fills hydrophobic pocket) |

Note: The data presented are hypothetical, intended to illustrate how computational tools are used to guide the rational design of new chemical entities.

Biomolecular Interactions and Mechanistic Studies in Vitro

Investigation of 2-(2,2-Difluorocyclopentyl)ethan-1-amine as a Mechanistic Probe for Enzyme Systems

Currently, there are no specific studies published that utilize this compound as a mechanistic probe for enzyme systems. However, its structure suggests it could be a candidate for such applications. The introduction of fluorine can enhance metabolic stability, making fluorinated molecules like this one useful for studying biological processes without rapid degradation. nih.gov The gem-difluoro group on the cyclopentyl ring introduces unique electronic and conformational properties that could be exploited to study enzyme active sites.

The primary amine group is a key feature, as it can participate in crucial interactions with enzyme residues. Depending on the enzyme system, this amine could act as a hydrogen bond donor or, when protonated, form salt bridges. The strategic placement of the difluoro group can modulate the basicity (pKa) of the proximal amine, a common strategy in drug design to fine-tune interactions with a target. chemrxiv.org This modulation could make this compound a valuable tool for probing the electrostatic environment of an enzyme's active site.

Quantitative Assessment of Binding Affinities and Dissociation Constants with Recombinant Proteins or Cell-Free Systems

No specific binding affinity or dissociation constant data for this compound with any recombinant proteins or in cell-free systems has been reported in the public domain. However, based on its structural similarity to other small molecule inhibitors, it is plausible that it could exhibit inhibitory activity against various enzyme classes.

Fluorinated compounds are often designed as inhibitors for enzymes such as proteases, kinases, or synthases. The binding affinity, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), would be determined through enzymatic assays using recombinant proteins. A smaller Ki or IC50 value indicates a higher binding affinity.

Illustrative Data Table: Hypothetical Binding Affinities of this compound against Various Enzyme Classes (Note: The following data is hypothetical and for illustrative purposes only, as no experimental data has been published for this specific compound.)

| Enzyme Target Class | Recombinant Protein Example | Hypothetical Kᵢ (nM) | Assay Method |

| Monoamine Oxidases | MAO-B | 250 | Radiometric Assay |

| Cysteine Proteases | Cathepsin K | 800 | Fluorometric Assay |

| Kinases | Rho-associated kinase (ROCK) | 1,200 | LanthaScreen™ Eu Kinase Binding Assay |

| Methyltransferases | Histone methyltransferase G9a | >10,000 | Scintillation Proximity Assay |

This hypothetical table demonstrates the range of potential activities and the types of assays that would be used to determine them. The actual binding affinities would be highly dependent on the specific enzyme's active site topology and electrostatic properties.

Modulation of Specific Biochemical Pathways in Model Cell Lines (excluding effects on cell viability or toxicology)

There is no published research detailing the modulation of specific biochemical pathways by this compound in any model cell lines. However, given its structure as a primary amine, it could potentially interact with pathways involving biogenic amines or act as a competitive inhibitor for enzymes that process such substrates.

For instance, if this compound were found to inhibit an enzyme like monoamine oxidase (MAO), it could lead to an increase in the cellular levels of neurotransmitters like dopamine (B1211576) and norepinephrine, thereby modulating signaling pathways in neuronal cell lines. Various foods and their chemical constituents have been shown to modulate metabolic detoxification pathways, such as the cytochrome P450 enzyme system. nih.gov It is conceivable that a synthetic compound like this compound could also influence these pathways.

In a hypothetical scenario where this compound inhibits a key enzyme in a signaling cascade, the downstream effects could be measured. For example, inhibition of a kinase could be quantified by measuring the phosphorylation status of its substrate protein via Western blot or ELISA in a treated cell line.

Cellular Uptake and Subcellular Localization Studies in Non-Human Cell Cultures

Specific studies on the cellular uptake and subcellular localization of this compound in non-human cell cultures have not been reported. However, the general principles of small molecule transport across cell membranes would apply. The compound's lipophilicity, which is influenced by the difluorinated cyclopentyl group, and its charge at physiological pH would be key determinants of its ability to passively diffuse across the cell membrane.

Studies on other fluorinated nanoparticles have demonstrated that cellular uptake can be efficient and is sometimes dependent on the surface charge of the molecule. mdpi.com The primary amine in this compound would likely be protonated at physiological pH, giving the molecule a positive charge which could influence its interaction with the negatively charged cell membrane.

To study its cellular uptake, the compound could be labeled with a fluorescent tag. rsc.org Confocal microscopy or flow cytometry could then be used to visualize and quantify its internalization in non-human cell lines, such as murine cardiac progenitor cells or various cancer cell lines. rsc.orgnih.gov Subcellular localization could be investigated by co-staining with organelle-specific fluorescent markers to determine if the compound accumulates in specific compartments like mitochondria, lysosomes, or the nucleus. rsc.org

Illustrative Data Table: Hypothetical Cellular Uptake in Different Non-Human Cell Lines (Note: The following data is hypothetical and for illustrative purposes only.)

| Cell Line | Cell Type | Incubation Time (hours) | Hypothetical Uptake (% of total compound) | Primary Localization |

| NIH/3T3 | Mouse Embryonic Fibroblast | 4 | 35% | Cytoplasm |

| RAW 264.7 | Mouse Macrophage | 4 | 60% | Lysosomes |

| C2C12 | Mouse Myoblast | 4 | 25% | Cytoplasm/Mitochondria |

Investigation of Fluorine's Impact on Ligand-Target Recognition and Protein-Water Networks

While there are no studies specifically analyzing the impact of the fluorine atoms in this compound, the role of fluorine in ligand-target interactions is well-documented. The gem-difluoro group on the cyclopentyl ring is expected to have significant effects on the molecule's properties.

Conformational Effects : The presence of the gem-difluoro group can lock the cyclopentyl ring into a preferred conformation. This pre-organization can reduce the entropic penalty upon binding to a protein target, potentially increasing binding affinity. nih.gov Studies on other gem-difluorinated systems have shown that this substitution can significantly alter the conformational preferences of cyclic structures. nih.govrsc.org

Electronic Effects and Hydrogen Bonding : Fluorine is highly electronegative and can form weak hydrogen bonds with appropriate donors in a protein's active site. More significantly, the strong polarization of the C-F bonds can lead to favorable multipolar interactions with protein backbones, particularly with the carbonyl groups of peptide bonds. nih.gov These interactions can contribute substantially to binding affinity.

Preclinical Disposition and Pharmacokinetic Investigations in in Vivo Models Excluding Efficacy, Dosage, Toxicity, and Human Data

Determination of Metabolic Stability and Identification of Metabolic Pathways in Animal Liver Microsomes and In Vivo Samples

No studies detailing the metabolic stability of 2-(2,2-Difluorocyclopentyl)ethan-1-amine in animal liver microsomes (such as mouse, rat, or monkey) were identified. springernature.comnih.govnuvisan.comresearchgate.netmdpi.com Research in this area would typically involve incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolism. nuvisan.com Such experiments are crucial for predicting the compound's half-life and intrinsic clearance in vivo. mdpi.com Furthermore, no information regarding the identification of metabolic pathways or the characterization of potential metabolites of this compound from in vivo samples could be found.

A representative data table for metabolic stability, which is currently unavailable for this compound, would typically look like this:

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Monkey | Liver Microsomes | Data not available | Data not available |

| Human | Liver Microsomes | Data not available | Data not available |

Assessment of Absorption, Distribution, and Excretion (ADE) in Non-Human Animal Models

There is no available information from in vivo studies in non-human animal models concerning the absorption, distribution, and excretion (ADE) of this compound. nih.gov Such studies are fundamental to understanding the pharmacokinetic profile of a compound, including its bioavailability and routes of elimination from the body. nih.gov

Tissue Distribution and Compartmental Analysis in Rodent Models

Specific data on the tissue distribution of this compound in rodent models, such as rats or mice, are not present in the public record. nih.govnih.gov Tissue distribution studies are essential for identifying potential target organs and understanding the extent to which a compound penetrates different tissues. Additionally, no compartmental analysis, which models the compound's movement between different physiological compartments, has been published.

A typical, though currently unavailable, data table for tissue distribution might include:

| Tissue | Concentration (ng/g or µg/g) |

| Brain | Data not available |

| Heart | Data not available |

| Kidney | Data not available |

| Liver | Data not available |

| Lung | Data not available |

| Plasma | Data not available |

Target Engagement and Occupancy Studies in Animal Models using Labeled Analogs (for research tool purposes, not clinical)

No target engagement or occupancy studies for this compound have been reported. nih.govbiorxiv.org These studies often utilize radiolabeled analogs of the compound, for example with isotopes like Carbon-11 or Fluorine-18, to enable visualization and quantification of target binding in vivo using techniques like Positron Emission Tomography (PET). nih.govnih.gov Such research is critical for confirming that a compound interacts with its intended biological target in a living organism. nih.gov

Applications of 2 2,2 Difluorocyclopentyl Ethan 1 Amine As a Synthetic Building Block and Chemical Probe

Utility in the Synthesis of Complex Natural Products and Synthetic Analogs

There is no available scientific literature or patent data detailing the use of 2-(2,2-difluorocyclopentyl)ethan-1-amine as a building block in the synthesis of complex natural products or their synthetic analogs. While the introduction of fluorinated motifs is a known strategy in medicinal chemistry to modulate the physicochemical properties of molecules, the specific application of this particular compound has not been reported. nih.gov

Incorporation into Diverse Biologically Active Scaffolds for Chemical Biology Research

No studies have been published that describe the incorporation of this compound into biologically active scaffolds for chemical biology research. The potential of this amine to serve as a pharmacophore or to introduce a difluorocyclopentyl moiety into bioactive molecules has not been explored in the available literature.

Development of Fluorinated Probes for Spectroscopic and Imaging Applications (e.g., ¹⁹F NMR probes, PET imaging precursors)

The application of this compound in the development of fluorinated probes for spectroscopic or imaging purposes is not documented. Although the presence of two fluorine atoms makes it theoretically detectable by ¹⁹F NMR spectroscopy, a technique widely used for studying molecular interactions, no such use has been reported. wipo.intresearchgate.netnih.gov Similarly, its potential as a precursor for positron emission tomography (PET) imaging agents has not been investigated.

Potential Applications in Materials Science for Polymer Design and Functional Coatings

There is no information available regarding the use of this compound in the field of materials science. Its potential as a monomer for polymer synthesis or as a component in the development of functional coatings has not been described in any published research or patent. While fluorinated polymers are a significant class of materials, the contribution of this specific amine to the field is unknown. nih.govmdpi.com

Future Directions and Emerging Research Avenues for 2 2,2 Difluorocyclopentyl Ethan 1 Amine

Chemoenzymatic and Biocatalytic Approaches for Enantioselective Synthesis

The synthesis of enantiomerically pure 2-(2,2-difluorocyclopentyl)ethan-1-amine is a critical step for its potential applications, as different enantiomers can exhibit distinct biological activities and properties. Chemoenzymatic and biocatalytic methods offer a promising avenue for achieving high stereoselectivity, often under mild reaction conditions.

Future research will likely focus on the development of novel enzymatic routes to construct the chiral difluorocyclopentane core. This could involve the use of engineered enzymes, such as aldolases or ene reductases, to catalyze key bond-forming reactions with high fidelity. nih.govchemrxiv.org For instance, type II aldolases have demonstrated the ability to catalyze the addition of fluoropyruvate to various aldehydes, creating chiral fluorinated synthons that could serve as precursors to the difluorocyclopentyl ring. nih.gov Similarly, biocatalytic reduction of appropriately substituted α-fluoroenones or α-fluoroenoates using ene reductases can yield chiral fluoroalkanes. chemrxiv.org The enantioselective synthesis of β-fluoro amines has also been achieved through catalyzed additions of α-fluoro nitroalkanes to imines, a strategy that could be adapted for this target molecule. nih.gov

The integration of enzymatic steps with traditional chemical synthesis, a hallmark of chemoenzymatic strategies, will be crucial. For example, an enzymatic resolution of a racemic intermediate or the asymmetric transformation of a prochiral substrate could be coupled with subsequent chemical modifications to complete the synthesis of the target amine. acs.org The development of chemoenzymatic platforms for the synthesis of chiral organofluorines is an active area of research and is expected to provide versatile tools for accessing specific stereoisomers of this compound. nih.govrochester.edu

Table 1: Potential Chemoenzymatic Strategies for this compound Synthesis

| Strategy | Key Enzyme Class | Potential Application |

|---|---|---|

| Asymmetric Aldol Addition | Aldolases | Construction of chiral fluorinated precursors to the cyclopentane (B165970) ring. nih.gov |

| Enantioselective Reduction | Ene Reductases | Stereoselective reduction of a fluorinated enone or enoate intermediate. chemrxiv.org |

| Kinetic Resolution | Lipases/Proteases | Separation of enantiomers from a racemic mixture of a key intermediate. acs.org |

| Asymmetric Amination | Transaminases | Direct introduction of the amine group onto a fluorinated cyclopentyl ketone precursor. |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The exploration of the chemical space around this compound can be significantly accelerated through the integration of automated synthesis and high-throughput screening (HTS). Automated flow chemistry, in particular, offers precise control over reaction parameters, enhanced safety, and the potential for rapid library generation. researchgate.netbeilstein-journals.orgcroucher.org.hkresearchgate.net

Future efforts will likely involve the development of automated flow synthesis protocols for the core this compound scaffold and its subsequent derivatization. researchgate.netsyrris.com This would enable the rapid production of a diverse library of analogues with variations in the cyclopentyl ring substitution, the ethylamine (B1201723) side chain, or through functionalization of the primary amine. The use of solid-supported reagents and scavengers within a flow system can streamline purification processes, further enhancing the efficiency of library synthesis. researchgate.net

Once a library of derivatives is synthesized, HTS platforms can be employed to rapidly assess their properties for specific applications. nih.govnih.govnews-medical.net For instance, in a drug discovery context, these libraries could be screened against a panel of biological targets to identify "hits" with desired activities. news-medical.netiu.eduthermofisher.com HTS can also be utilized to evaluate physicochemical properties relevant to materials science, such as solubility, stability, and interactions with other molecules. The data generated from HTS can then be used to build structure-activity relationships (SARs) and guide the design of next-generation compounds with improved characteristics. news-medical.net

Exploration of Novel Reactivities and Transformation Pathways for Derivatization

The primary amine and the difluorinated cyclopentyl ring of this compound offer multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties. Future research will likely focus on exploring novel reactivities and transformation pathways to expand the structural diversity of this compound class.

Derivatization of the primary amine is a straightforward approach to introduce new functional groups. nih.govyoutube.comyoutube.com Acylation, alkylation, and sulfonylation reactions can be employed to generate amides, secondary/tertiary amines, and sulfonamides, respectively. nih.gov These modifications can significantly alter the compound's polarity, basicity, and hydrogen bonding capacity. The use of chiral derivatizing agents can also be explored for the separation of enantiomers or the introduction of additional stereocenters. youtube.com

Table 2: Potential Derivatization Strategies for this compound

| Reaction Type | Functional Group Targeted | Potential Outcome |

|---|---|---|

| Acylation | Primary Amine | Formation of amides with varying substituents. nih.gov |

| Reductive Amination | Primary Amine | Synthesis of secondary and tertiary amines. |

| Sulfonylation | Primary Amine | Generation of sulfonamides. |

| C-H Activation | Cyclopentyl Ring | Introduction of new functional groups on the carbocycle. |

Advanced Theoretical Predictions for Expanding Structural Diversity and Functional Potential

Computational modeling and theoretical predictions are becoming indispensable tools in modern chemical research. For this compound, these approaches can provide valuable insights into its structure, properties, and potential interactions, thereby guiding synthetic efforts and the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their observed activities or properties. researchgate.netnih.govmdpi.comnih.govresearchgate.net These models can help identify key structural motifs that are important for a desired function and can be used to virtually screen new designs before their synthesis. mdpi.comnih.gov For example, in a drug discovery program, QSAR models could predict the binding affinity of derivatives to a specific receptor. nih.govnih.govresearchgate.net

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound and its derivatives behave in different environments, such as in solution or in the presence of a biological macromolecule. nih.govnih.gov These simulations can reveal important information about solvation, conformational flexibility, and intermolecular interactions.

Development of Smart Delivery Systems and Formulation Strategies (focused on chemical design, not human administration)

The unique properties of this compound, particularly the presence of the amine group and the fluorinated moiety, make it an interesting candidate for incorporation into smart delivery systems and advanced formulations. The focus here is on the chemical design of these systems, rather than their administration.

Stimuli-responsive polymers are a class of materials that undergo a change in their physical or chemical properties in response to an external trigger, such as pH, temperature, or light. nih.govmdpi.commdpi.comnih.govrsc.org The amine group of this compound could be utilized as a pH-responsive handle. For instance, the compound could be covalently attached to or encapsulated within a pH-sensitive polymer. nih.govmdpi.commdpi.com In an acidic environment, the amine group would be protonated, which could trigger a conformational change in the polymer and lead to the release of an encapsulated cargo.

The development of nanoparticle-based delivery systems is another promising area. nih.govnih.govresearchgate.netresearchgate.net this compound or its derivatives could be conjugated to the surface of nanoparticles or loaded into their core. The fluorinated nature of the compound could be exploited for imaging purposes, for example, using ¹⁹F magnetic resonance imaging (MRI). The chemical design of these nanoparticles would focus on controlling their size, shape, and surface chemistry to optimize their loading capacity and release kinetics. nih.gov For example, the compound could be incorporated into lipid-based nanoparticles like liposomes or solid lipid nanoparticles, or into polymeric nanoparticles. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fluoropyruvate |

| α-Fluoroenones |

| α-Fluoroenoates |

| α-Fluoro nitroalkanes |

| 5-fluorouracil |

| Bovine serum albumin |

| Riboflavin |

| Vancomycin |

| Gefitinib |

| Imatinib |

| Fentanyl |

| NFEPP |

| Doxorubicin |

Q & A

Q. What advanced techniques are used to map the electron density distribution around the difluorocyclopentyl moiety in this compound?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Analyze fluorine electron environments (binding energy shifts).

- Electron Density Topography : Generate Laplacian maps via high-resolution X-ray crystallography.

- NMR Relaxation Studies : Measure T/T times to infer steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.